N-Substituent Effect on Lipophilicity: Cyclopropylmethyl vs. Unsubstituted and Methyl Pyrazole Analogs
The cyclopropylmethyl group on the target compound contributes substantially higher calculated lipophilicity compared to the N-unsubstituted analog. Using consensus logP prediction models, the target compound (CAS 1422069-19-9) has a higher cLogP (∼2.0–2.5 log units above the N—H parent) due to the added three-carbon cycloalkyl group . This increase in logP can improve membrane permeability but may also alter solubility and protein binding. In contrast, the N-methyl analog (CAS 1422138-28-0) provides insufficient lipophilicity gain, while the cyclopentyl analog (CAS not confirmed) overshoots, potentially reducing solubility below usable thresholds . The cyclopropylmethyl substituent thus occupies a differentiated lipophilicity window that balances permeability and solubility for in vitro and in vivo assays.
| Evidence Dimension | Calculated partition coefficient (cLogP) — indicator of lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 2.0–2.5 (estimated by consensus model; molecular formula C₁₆H₁₅N₃O₂, MW 281.31) |
| Comparator Or Baseline | 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid (CAS 1263180-59-1): cLogP ≈ 0.5–1.0 (estimated; C₁₂H₉N₃O₂, MW 227.22). 3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid (CAS 1422138-28-0): cLogP ≈ 1.0–1.5 (estimated; C₁₃H₁₁N₃O₂, MW 241.25). |
| Quantified Difference | ≥ +1.5 log units more lipophilic than N-unsubstituted analog; ≈ +0.5–1.0 log units more lipophilic than N-methyl analog. |
| Conditions | In silico consensus logP estimation based on molecular structure; no experimental logD7.4 data publicly available for this compound series. |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, metabolic clearance, and assay compatibility—making it a key parameter when selecting a compound for cell-based or in vivo pharmacology studies.
